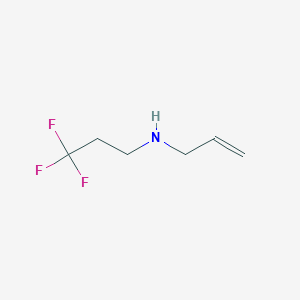

(Prop-2-en-1-yl)(3,3,3-trifluoropropyl)amine

Description

BenchChem offers high-quality (Prop-2-en-1-yl)(3,3,3-trifluoropropyl)amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (Prop-2-en-1-yl)(3,3,3-trifluoropropyl)amine including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

3,3,3-trifluoro-N-prop-2-enylpropan-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10F3N/c1-2-4-10-5-3-6(7,8)9/h2,10H,1,3-5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CFIAPUWIUVKHND-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCNCCC(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10F3N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

153.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

(Prop-2-en-1-yl)(3,3,3-trifluoropropyl)amine: Structural Dynamics, Synthetic Methodologies, and Applications in Drug Discovery

Executive Summary

As medicinal chemistry continues to navigate the complex demands of modern pharmacokinetics and target binding, the strategic incorporation of bifunctional building blocks has become paramount. (Prop-2-en-1-yl)(3,3,3-trifluoropropyl)amine —a highly versatile secondary amine—exemplifies this design philosophy. By marrying the late-stage functionalization potential of an allyl (prop-2-en-1-yl) group with the metabolic shielding and lipophilic properties of a 3,3,3-trifluoropropyl moiety, this compound serves as a critical scaffold for accelerating drug discovery.

This technical guide provides an in-depth analysis of the physicochemical properties, validated synthetic methodologies, and downstream applications of this fluorinated building block, designed specifically for researchers and process chemists.

Physicochemical Profiling & Structural Dynamics

The utility of (prop-2-en-1-yl)(3,3,3-trifluoropropyl)amine lies in its unique structural dynamics. The strong electron-withdrawing nature of the trifluoromethyl (

Furthermore, the incorporation of fluorine significantly alters the lipophilicity and metabolic stability of the compound, effectively shielding adjacent sites from Cytochrome P450-mediated oxidation[2].

Quantitative Data Summary

| Property | Value / Descriptor |

| IUPAC Name | N-(3,3,3-trifluoropropyl)prop-2-en-1-amine |

| Molecular Formula | |

| Molecular Weight | 153.15 g/mol |

| Exact Mass | 153.0765 Da |

| Hydrogen Bond Donors | 1 |

| Hydrogen Bond Acceptors | 4 (3 |

| Rotatable Bonds | 4 |

| Calculated LogP | ~1.8 - 2.1 |

| Amine Classification | Secondary Aliphatic Amine |

Synthetic Methodologies

The most efficient and scalable route to synthesize (prop-2-en-1-yl)(3,3,3-trifluoropropyl)amine is the direct reductive amination of 3,3,3-trifluoropropanal with allylamine[3].

Causality in Reagent Selection

Sodium triacetoxyborohydride (

Step-by-step reductive amination workflow utilizing sodium triacetoxyborohydride.

Protocol: Reductive Amination via STAB

Step 1: Preparation & Imine Formation

-

In an oven-dried round-bottom flask under an inert

atmosphere, dissolve 3,3,3-trifluoropropanal (1.0 equiv, 10 mmol) and allylamine (1.05 equiv, 10.5 mmol) in anhydrous 1,2-dichloroethane (DCE) to achieve a concentration of 0.2 M[3]. Note: DCE is preferred over THF as it accelerates the reaction kinetics for STAB-mediated reductions[4]. -

Stir the mixture at 25°C for 30–45 minutes to allow for complete in situ imine formation.

Step 2: Selective Reduction 3. Add sodium triacetoxyborohydride (1.5 equiv, 15 mmol) portion-wise over 15 minutes. The portion-wise addition controls the mild exotherm and prevents localized heating. 4. Stir the suspension at room temperature for 12–16 hours[3].

Step 3: Self-Validating QC Checkpoints 5. Validation: Monitor the reaction via LC-MS or TLC (ninhydrin stain).

-

Troubleshooting: If unreacted imine persists, add an additional 0.2 equiv of STAB. If dialkylation is observed (rare with secondary amine products), ensure the aldehyde is added dropwise to the amine in future runs.

Step 4: Quench & Purification

6. Quench the reaction by slowly adding saturated aqueous

Downstream Applications in Drug Discovery

The bifunctional nature of this molecule allows it to serve as a central node in divergent synthetic pathways.

Late-Stage Functionalization via Olefin Cross-Metathesis

The terminal alkene of the allyl group acts as a "Type I" olefin in the Chatterjee-Grubbs empirical model for cross-metathesis[5]. Type I olefins undergo rapid homodimerization, but crucially, their homodimers are highly susceptible to secondary metathesis[5]. This makes the allyl moiety an ideal substrate for coupling with more sterically hindered or electron-deficient "Type II/III" olefins using Grubbs 2nd Generation catalyst. This enables the rapid synthesis of complex, fluorinated peptidomimetics or macrocycles without requiring de novo synthesis.

Metabolic Shielding

The 3,3,3-trifluoropropyl group is frequently utilized as a bioisostere for lipophilic alkyl chains. The strong C–F bonds resist oxidative cleavage, effectively blocking metabolic soft spots that would otherwise be rapidly degraded by hepatic enzymes[2].

Divergent functional utility of the fluorinated alkyl and allyl moieties in drug design.

Analytical Validation Parameters

To confirm the structural integrity and purity of the synthesized building block, the following analytical parameters should be validated:

-

H NMR (400 MHz,

-

F NMR (376 MHz,

-

LC-MS (ESI+): Expected

peak at

References

1.[3] BenchChem. A Comparative Guide to the Synthesis of N-Benzyl-3,3,3-trifluoropropan-1-amine. BenchChem. 2.[1] Gillis, E. P., et al. Tactical Applications of Fluorine in Drug Design and Development. ResearchGate (Journal of Medicinal Chemistry). 3.[2] Wang, J., et al. Fluorine-Containing Drugs Introduced to the Market in the Last Decade (2001–2011). Chemical Reviews - ACS Publications. 4.[4] Abdel-Magid, A. F., et al. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures1. The Journal of Organic Chemistry - ACS Publications. 5.[5] Chatterjee, A. K., et al. A General Model for Selectivity in Olefin Cross Metathesis. Journal of the American Chemical Society - ACS Publications.

Sources

N-Allyl-3,3,3-Trifluoropropylamine: Nomenclature, Mechanistic Synthesis, and Applications in Drug Development

Document Type: Technical Whitepaper Target Audience: Medicinal Chemists, Process Scientists, and Drug Development Professionals

Executive Summary

The incorporation of fluorine into organic molecules is a cornerstone of modern medicinal chemistry, fundamentally altering lipophilicity, metabolic stability, and target binding affinity. N-allyl-3,3,3-trifluoropropylamine represents a highly versatile, bifunctional building block. It combines the profound electron-withdrawing and metabolically shielding properties of a terminal trifluoromethyl (CF

This whitepaper provides an in-depth analysis of its IUPAC nomenclature, structural properties, and causality-driven synthesis protocols. By understanding the inductive effects of the CF

Chemical Nomenclature & Structural Identity

To ensure unambiguous communication across global regulatory and research environments, precise nomenclature is critical. The structural core of this molecule is a secondary amine connecting a 3,3,3-trifluoropropyl chain and an allyl group.

IUPAC Derivation

According to IUPAC rules, the longest carbon chain attached to the principal functional group (the amine) dictates the parent name.

-

The parent chain is a three-carbon alkyl group with an amine at C1: propan-1-amine .

-

Three fluorine atoms are located at the terminal C3 position: 3,3,3-trifluoro .

-

The secondary substituent on the nitrogen atom is an allyl group, systematically named prop-2-en-1-yl .

Official IUPAC Name: 3,3,3-trifluoro-N-(prop-2-en-1-yl)propan-1-amine

Recognized Synonyms

In laboratory vernacular and commercial catalogs, several synonyms are routinely utilized:

-

N-allyl-3,3,3-trifluoropropylamine (Most common in process chemistry)

-

Allyl(3,3,3-trifluoropropyl)amine

-

N-(3,3,3-trifluoropropyl)prop-2-en-1-amine

Physicochemical Data Summary

Understanding the baseline properties of the compound and its primary precursors is essential for predicting chromatographic behavior and reaction kinetics. The data below synthesizes the properties of the target compound and its primary commercially available precursor, 3,3,3-trifluoropropylamine[1].

| Property | Value / Description |

| Chemical Formula | C |

| Molecular Weight | 153.15 g/mol |

| Precursor Boiling Point | 67.5 - 68.5 °C (for 3,3,3-Trifluoropropylamine) |

| Estimated LogP | ~1.8 - 2.2 (Favorable for membrane permeability) |

| Hydrogen Bond Donors | 1 (Secondary Amine N-H) |

| Hydrogen Bond Acceptors | 4 (1 Nitrogen, 3 Fluorines) |

| State at Standard Temp | Volatile Liquid |

Strategic Synthesis Pathways & Mechanistic Causality

The synthesis of N-allyl-3,3,3-trifluoropropylamine can be approached via two primary disconnections: Reductive Amination (Route A) and Direct Alkylation (Route B).

Mechanistic Insight: The Inductive Effect of CF

The CF

-

Why Route A is preferred: In direct alkylation (Route B), primary amines typically suffer from over-alkylation, forming tertiary amines. However, the reduced nucleophilicity of the 3,3,3-trifluoropropylamine precursor mitigates this risk slightly. Despite this, Reductive Amination (Route A) remains the gold standard because it offers absolute chemoselectivity, preventing the formation of undesired tertiary amine byproducts.

Figure 1: Divergent synthetic pathways for N-allyl-3,3,3-trifluoropropylamine.

Self-Validating Experimental Protocol: Reductive Amination

The following protocol details the synthesis of the target compound via reductive amination. It is designed as a self-validating system , embedding In-Process Controls (IPCs) to ensure scientific integrity at each phase.

Reagents Required:

-

3,3,3-Trifluoropropanal (1.0 eq)

-

Allylamine (1.05 eq)

-

Sodium triacetoxyborohydride, NaBH(OAc)

(1.5 eq) -

Anhydrous Dichloromethane (DCM)

-

Glacial Acetic Acid (0.1 eq, optional catalyst)

Step-by-Step Methodology:

-

System Preparation & Imine Formation:

-

Action: Purge a round-bottom flask with inert gas (N

or Ar). Dissolve 3,3,3-trifluoropropanal in anhydrous DCM (0.2 M concentration). Add allylamine dropwise at room temperature. -

Causality: Conducting this step prior to the addition of the reducing agent is critical. It allows the complete condensation of the aldehyde and amine to form the imine intermediate, preventing the premature reduction of the aldehyde into 3,3,3-trifluoropropanol.

-

Self-Validation (IPC 1): Monitor via FT-IR or

H NMR. The reaction is ready for the next step when the characteristic aldehyde carbonyl stretch (~1720 cm

-

-

Selective Reduction:

-

Action: Cool the reaction mixture to 0 °C using an ice bath. Add NaBH(OAc)

portion-wise over 15 minutes to control the exothermic release. Stir for 12 hours, allowing the mixture to gradually warm to room temperature. -

Causality: NaBH(OAc)

is chosen over NaBH

-

-

Quenching & Phase Separation:

-

Action: Quench the reaction carefully with saturated aqueous NaHCO

until gas evolution ceases. Transfer to a separatory funnel and extract three times with DCM. -

Self-Validation (IPC 2): Test the pH of the aqueous layer. It must be mildly basic (pH ~8). If it is acidic, the secondary amine will remain protonated and water-soluble, drastically reducing the isolated yield.

-

-

Purification & Characterization:

-

Action: Dry the combined organic layers over anhydrous Na

SO

-

Applications in Drug Development & PET Imaging

The unique structural topology of N-allyl-3,3,3-trifluoropropylamine makes it a highly sought-after intermediate. The CF

Simultaneously, the terminal alkene of the allyl group serves as a versatile orthogonal handle for downstream functionalization.

Figure 2: Downstream synthetic applications of the allyl moiety.

Key Application Vectors:

-

Olefin Cross-Metathesis: Utilizing Ruthenium-based Grubbs catalysts, the allyl group can be cross-coupled with other terminal alkenes to rapidly build complex, fluorinated aliphatic chains.

-

Radiopharmaceutical Precursors: Fluorinated amines are heavily utilized in the synthesis of Positron Emission Tomography (PET) tracers. Derivatives of 3,3,3-trifluoropropylamine have been successfully radiolabeled with

F to create markers for the detection of tumor hypoxia [3]. -

Peptidomimetic Scaffolds: The secondary amine can be readily acylated to form stable amides, integrating the trifluoropropyl motif directly into peptide backbones to increase proteolytic stability.

References

-

Title: Synthesis and Postpolymerization Modification of Fluorine-End-Labeled Poly(Pentafluorophenyl Methacrylate) Obtained via RAFT Polymerization | ACS Omega Source: acs.org URL: [Link]

-

Title: Synthesis of[18F]-labeled EF3[2-(2-nitroimidazol-1-yl)-N-(3,3,3-trifluoropropyl)-acetamide], a marker for PET detection of hypoxia - PubMed Source: nih.gov URL: [Link]

3,3,3-trifluoro-N-(prop-2-en-1-yl)propan-1-amine molecular weight

Technical Monograph: 3,3,3-Trifluoro-N-(prop-2-en-1-yl)propan-1-amine

Part 1: Executive Summary & Core Identity

Compound Identity:

-

IUPAC Name: 3,3,3-trifluoro-N-(prop-2-en-1-yl)propan-1-amine[1][2]

-

Molecular Formula:

[1][2] -

Molecular Weight: 153.15 g/mol [2]

Abstract: In the landscape of modern medicinal chemistry, 3,3,3-trifluoro-N-(prop-2-en-1-yl)propan-1-amine represents a high-value "bifunctional" building block. It bridges two critical design paradigms: fluorine incorporation for metabolic stability and lipophilicity modulation, and allyl-functionalization for late-stage diversification (e.g., via olefin metathesis or thiol-ene "click" chemistry).[1][2] This guide outlines the physicochemical profile, validated synthesis protocols, and strategic applications of this intermediate in drug discovery.[2]

Part 2: Physicochemical Profile

The following data consolidates calculated and predicted properties essential for experimental planning.

| Property | Value | Rationale/Context |

| Molecular Weight | 153.15 g/mol | Exact Mass: 153.0765 |

| Physical State | Liquid (Predicted) | Based on MW and lack of extensive H-bonding network.[1][2] |

| Boiling Point | ~115–125 °C | Estimated; significantly lower than non-fluorinated analogs due to lower polarizability of C-F bonds.[1][2] |

| pKa (Conjugate Acid) | ~8.4 – 8.7 | The electron-withdrawing |

| LogP (Predicted) | 1.6 – 1.9 | Fluorination increases lipophilicity relative to the propyl analog, improving membrane permeability.[1][2] |

| H-Bond Donors | 1 | Secondary amine (NH).[1][2] |

| H-Bond Acceptors | 4 | Nitrogen lone pair + 3 Fluorine atoms.[1][2] |

Part 3: Validated Synthesis Protocols

Two primary routes are recommended for the synthesis of this molecule. Route A is preferred for laboratory-scale preparation due to the availability of starting materials.[2]

Route A: Nucleophilic Substitution (Direct Alkylation)

Targeting the mono-alkylation of 3,3,3-trifluoropropylamine.[1]

Reagents:

-

Substrate: 3,3,3-Trifluoropropylamine (CAS: 460-39-9) [1][1][2][3][4]

-

Base: Potassium Carbonate (

) or Diisopropylethylamine (DIPEA)[1][2] -

Solvent: Acetonitrile (

)

Protocol:

-

Setup: In a flame-dried round-bottom flask, dissolve 3,3,3-trifluoropropylamine (1.0 equiv, e.g., 10 mmol) in anhydrous acetonitrile (0.2 M).

-

Base Addition: Add

(1.5 equiv) and cool the mixture to 0°C. -

Alkylation: Add allyl bromide (0.9 equiv) dropwise over 30 minutes. Note: Using a slight deficit of the alkylating agent minimizes the formation of the N,N-diallyl byproduct.

-

Reaction: Allow to warm to room temperature and stir for 12–16 hours. Monitor by TLC (stain with Ninhydrin) or LC-MS.[1][2]

-

Workup: Filter off solids. Concentrate the filtrate. Redissolve in DCM, wash with water and brine.[2] Dry over

.[1][2] -

Purification: Flash column chromatography (SiO2, Hexanes/EtOAc gradient). The secondary amine typically elutes after the tertiary byproduct.[2]

Route B: Reductive Amination

Preferred for avoiding over-alkylation.[1][2]

Reagents:

-

Reductant: Sodium Triacetoxyborohydride (

)

Protocol:

-

Mix trifluoropropanal (1.0 equiv) and allylamine (1.1 equiv) in DCE (Dichloroethane).

-

Stir for 1 hour to form the imine intermediate.

-

Add

(1.5 equiv) and stir at RT for 12 hours. -

Quench with saturated

and extract with DCM.[1][2]

Part 4: Strategic Utility & Mechanism

This molecule serves as a "linchpin" in diversity-oriented synthesis.[1][2] The diagram below illustrates its role in accessing complex scaffolds.

Figure 1: Divergent synthesis pathways utilizing the N-allyl and secondary amine handles.

Key Applications:

-

Metabolic Blocking: The trifluoropropyl group acts as a "metabolic sink," preventing oxidative deamination at the

-position relative to the nitrogen, a common clearance pathway for propyl amines [3].[2] -

Bioisosterism: The

group mimics the volume of an isopropyl group but with inverted electronics, often improving potency against targets with hydrophobic pockets lined by electron-rich residues.[1][2] -

Fragment-Based Drug Discovery (FBDD): The molecule serves as a high-Fsp3 fragment with a "handle" (allyl) for rapid library generation.[1][2]

Part 5: Safety & Handling (MSDS Summary)

-

Hazards: Causes skin irritation (H315), Serious eye irritation (H319).[1][2]

-

Storage: Store under inert atmosphere (Argon/Nitrogen) at 2–8°C. Amines can absorb

from air to form carbamates.[1][2] -

Compatibility: Incompatible with strong oxidizing agents and acid chlorides (unless intended for reaction).[1][2]

References

-

PubChem. (2025).[1][2] 3,3,3-Trifluoropropylamine (Compound Summary).[1][2][3] National Library of Medicine.[2] Available at: [Link][1][2]

-

Hagmann, W. K. (2008).[1][2] The Many Roles for Fluorine in Medicinal Chemistry.[1][2][5][6][7] Journal of Medicinal Chemistry, 51(15), 4359–4369.[1][2] Available at: [Link][1][2]

Sources

- 1. 3,3,3-Trifluoropropylamine | C3H6F3N | CID 10001 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Allyl bromide - Wikipedia [en.wikipedia.org]

- 3. sigmaaldrich.com [sigmaaldrich.com]

- 4. fluorochem.co.uk [fluorochem.co.uk]

- 5. Fluorinated compounds in medicinal chemistry: recent applications, synthetic advances and matched-pair analyses - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. New preparation and synthetic reactions of 3,3,3-trifluoropropynyllithium, -borate and -stannane: facile synthesis of trifluoromethylated allenes, arylacetylenes and enynes - PubMed [pubmed.ncbi.nlm.nih.gov]

Technical Guide: Physical Properties & Synthetic Utility of N-Allyl Trifluorinated Secondary Amines

The following technical guide details the physical properties, synthesis, and application logic of N-allyl trifluorinated secondary amines.

Executive Summary

N-allyl trifluorinated secondary amines represent a specialized class of pharmacophores where the metabolic stability of the trifluoromethyl (

This guide analyzes two distinct subclasses:

-

Aliphatic: N-allyl-2,2,2-trifluoroethylamine (and derivatives).

-

Aromatic: N-allyl-3-(trifluoromethyl)aniline (and derivatives).[1]

Key Insight: The introduction of the

Molecular Architecture & Electronic Effects

Understanding the physical properties requires dissecting the electronic environment of the nitrogen atom.

The Fluorine Inductive Effect (-I)

The trifluoromethyl group is a powerful electron-withdrawing group (EWG). In 2,2,2-trifluoroethyl systems, the

-

Consequence: The electron density on the nitrogen lone pair is pulled toward the

group. -

Result: The availability of the lone pair for protonation decreases, leading to a sharp drop in basicity.

The Allyl Group Effect

The allyl group (

-

Synergy: When combined with a trifluoroethyl group, the nitrogen atom becomes electron-deficient.

-

Reactivity: While nucleophilicity is reduced, these amines remain active enough for N-alkylation or acylation under forcing conditions, yet resistant to oxidation.

Physicochemical Profile

The following data consolidates experimental and predicted values for key representatives of this class.

Table 1: Comparative Physical Properties[2]

| Property | Ethylamine (Reference) | 2,2,2-Trifluoroethylamine (Primary Baseline) | N-Allyl-2,2,2-trifluoroethylamine (Aliphatic Target) | N-Allyl-3-(trifluoromethyl)aniline (Aromatic Target) |

| CAS Number | 75-04-7 | 753-90-2 | 1197728-57-6 (HCl salt) | 61219-93-0 |

| Molecular Weight | 45.08 | 99.06 | 139.12 | 201.19 |

| Physical State | Gas/Liquid (BP 16°C) | Liquid | Liquid | Oil / Low-melt Solid |

| Boiling Point | 16.6 °C | 36–37 °C | ~85–95 °C (Est.) | >200 °C |

| Basicity ( | 10.8 | 5.7 | 4.8 – 5.2 (Est.) | 3.5 – 4.0 |

| Lipophilicity (LogP) | -0.13 | 0.5 | 1.4 – 1.6 | 3.5 – 3.8 |

| Density (g/mL) | 0.68 | 1.26 | ~1.15 | ~1.25 |

| Physiological State | >99% Protonated | Mixed Species | >99% Neutral | 100% Neutral |

Note on

: Theof ~5.0 for the aliphatic secondary amine is a "sweet spot" for CNS drugs. It avoids lysosomal trapping (which occurs with high bases) while maintaining sufficient polarity for solubility.

Synthesis & Experimental Protocols

Reliable synthesis of these amines requires overcoming the reduced nucleophilicity of the fluorinated nitrogen.

Method A: Direct N-Alkylation (Nucleophilic Substitution)

This is the standard approach for aromatic systems and robust aliphatic systems.

Protocol:

-

Reagents: 3-(Trifluoromethyl)aniline (1.0 equiv), Allyl Bromide (1.2 equiv),

(1.5 equiv).[1] -

Solvent: Anhydrous DMF or Acetonitrile.

-

Procedure:

Method B: Reductive Amination (Preferred for Aliphatic)

Direct alkylation of 2,2,2-trifluoroethylamine can be messy due to volatility. Reductive amination is more controlled.

Protocol:

-

Reagents: 2,2,2-Trifluoroethylamine (1.0 equiv), Acrolein (or Allyl bromide precursor equivalent),

or -

Condition: In situ formation of imine followed by reduction.

-

Note: Because 2,2,2-trifluoroethylamine is a weak nucleophile, acid catalysis (

) is often required to facilitate imine formation.

Synthesis Workflow Diagram

Caption: Synthesis pathways comparing Reductive Amination (Aliphatic) vs Direct Alkylation (Aromatic) to minimize byproducts.

Characterization & Handling

NMR Spectroscopy

-

NMR: This is the most diagnostic tool.

-

Signal: A triplet at approximately -72 ppm (relative to

). -

Coupling: The triplet arises from coupling to the adjacent methylene protons (

).

-

-

H NMR:

-

Allyl Vinyl: Multiplet at 5.8 ppm.

-

Allyl Terminal: Doublet of doublets at 5.1–5.3 ppm.

- : Quartet (due to F coupling) shifted downfield (~3.2–3.5 ppm) compared to standard ethyl groups.

-

Stability & Volatility

-

Volatility: The aliphatic derivative (N-Allyl-2,2,2-TFEA) is moderately volatile. It should be stored as a hydrochloride salt (solid) for long-term stability.

-

Storage: Store at 2–8°C. The free base can absorb

from the air (forming carbamates) due to the amine functionality, though less readily than non-fluorinated amines.

References

-

BenchChem. (2025).[1] In-Depth Technical Guide: Synthesis and Characterization of N-Allyl-3-(trifluoromethyl)aniline. BenchChem Technical Resources. Link

-

PubChem. (2025).[2][3] Compound Summary: 2,2,2-Trifluoroethylamine (CID 9773).[2] National Library of Medicine.[2] Link

-

Sigma-Aldrich. (2025). Product Specification: (prop-2-en-1-yl)(2,2,2-trifluoroethyl)amine hydrochloride.[4] Merck KGaA. Link

-

Hagmann, W. K. (2008).[5] The Many Roles for Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry, 51(15), 4359-4369. Link

-

ChemicalBook. (2025). 2,2,2-Trifluoroethylamine Properties and Synthesis. ChemicalBook Database. Link

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Ethanamine, 2,2,2-trifluoro- | C2H4F3N | CID 9773 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. N-(2,2,2-trifluoroethyl)propan-2-amine hydrochloride | C5H11ClF3N | CID 42919627 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. (prop-2-en-1-yl)(2,2,2-trifluoroethyl)amine hydrochloride | 1197728-57-6 [sigmaaldrich.com]

- 5. 2,2,2-Trifluoroethylamine 99.5 753-90-2 [sigmaaldrich.com]

CAS number for (Prop-2-en-1-yl)(3,3,3-trifluoropropyl)amine

An In-Depth Technical Guide to (Prop-2-en-1-yl)(3,3,3-trifluoropropyl)amine: Synthesis, Properties, and Potential Applications

Introduction

This technical guide provides a comprehensive overview of (Prop-2-en-1-yl)(3,3,3-trifluoropropyl)amine, a fluorinated secondary amine of interest to researchers in medicinal chemistry, agrochemicals, and materials science. It is important to note that as of the writing of this guide, a specific CAS number for this compound has not been found in publicly accessible databases, suggesting it may be a novel or less-common chemical entity. The strategic combination of a reactive allyl group and a trifluoropropyl moiety makes this molecule a valuable, albeit under-explored, building block. The trifluoromethyl group is a well-established bioisostere for improving metabolic stability, lipophilicity, and binding affinity of drug candidates.[1] The allyl group provides a versatile functional handle for a wide array of chemical transformations, including polymerization, cross-coupling reactions, and the synthesis of complex heterocyclic systems.

This guide will detail a proposed synthetic route for (Prop-2-en-1-yl)(3,3,3-trifluoropropyl)amine, including a step-by-step experimental protocol, purification strategies, and methods for characterization. Furthermore, we will present predicted physicochemical properties, discuss potential applications based on the known reactivity of its constituent functional groups, and provide essential safety and handling information derived from analogous compounds.

Proposed Synthesis and Experimental Protocol

The most direct and logical approach to synthesizing (Prop-2-en-1-yl)(3,3,3-trifluoropropyl)amine is through the nucleophilic substitution (N-alkylation) of 3,3,3-trifluoropropylamine with an allyl halide, such as allyl bromide. This method is a well-established and straightforward procedure for the formation of N-C bonds.[2]

Reaction Scheme

Caption: Proposed synthesis of (Prop-2-en-1-yl)(3,3,3-trifluoropropyl)amine via N-alkylation.

Step-by-Step Experimental Protocol

-

Reaction Setup:

-

To a clean, dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 3,3,3-trifluoropropylamine (1.0 equivalent).

-

Dissolve the amine in a suitable polar aprotic solvent such as acetonitrile or dimethylformamide (DMF).

-

Add a mild inorganic base, such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) (1.5-2.0 equivalents). The base is crucial for deprotonating the amine, thereby increasing its nucleophilicity.

-

-

Addition of Alkylating Agent:

-

Slowly add allyl bromide (1.0-1.2 equivalents) to the reaction mixture at room temperature with vigorous stirring. A slight excess of the alkylating agent can help drive the reaction to completion.

-

-

Reaction Conditions:

-

Heat the reaction mixture to a moderate temperature (e.g., 60-80 °C) and monitor the progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

-

Work-up:

-

Upon completion, cool the reaction mixture to room temperature.

-

Filter the mixture to remove the inorganic base.

-

Transfer the filtrate to a separatory funnel and dilute with water and a suitable organic solvent, such as ethyl acetate or diethyl ether.

-

Separate the organic layer, and wash it sequentially with water and brine to remove any remaining base and solvent.

-

-

Purification:

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure using a rotary evaporator.

-

The crude product can be purified by column chromatography on silica gel. Given the basic nature of the amine product, which can lead to tailing on acidic silica gel, it is advisable to use a mobile phase containing a small amount of a volatile base, such as triethylamine (0.1-1%), to improve separation.[3]

-

-

Characterization:

-

The structure and purity of the final product should be confirmed using standard analytical techniques, including:

-

Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, ¹⁹F): To confirm the chemical structure and connectivity of the molecule.

-

Mass Spectrometry (MS): To determine the molecular weight of the compound.

-

Fourier-Transform Infrared (FTIR) spectroscopy: To identify the characteristic functional groups.

-

-

Physicochemical Properties (Predicted)

The following table summarizes the predicted physicochemical properties of (Prop-2-en-1-yl)(3,3,3-trifluoropropyl)amine. These values are estimates based on the properties of its precursors and related compounds.

| Property | Predicted Value | Source/Basis |

| Molecular Formula | C₆H₁₀F₃N | - |

| Molecular Weight | 153.15 g/mol | - |

| Boiling Point | ~120-140 °C | Extrapolated from similar amines |

| Density | ~1.0-1.1 g/mL | Based on fluorinated amines |

| Appearance | Colorless to pale yellow liquid | Typical for secondary amines |

Potential Applications and Research Directions

The unique combination of the allyl and trifluoropropyl groups in (Prop-2-en-1-yl)(3,3,3-trifluoropropyl)amine opens up numerous possibilities for its application in various fields:

-

Pharmaceuticals: The trifluoromethyl group can enhance the pharmacological profile of a drug molecule. This compound could serve as a key intermediate for the synthesis of novel bioactive compounds, where the allyl group can be further functionalized to introduce additional complexity and pharmacophores.[4]

-

Agrochemicals: Many modern herbicides and pesticides contain fluorinated moieties to improve their efficacy and metabolic stability.[1] This amine could be a valuable building block for the development of new agrochemicals.

-

Materials Science: The allyl group allows for polymerization, making this compound a potential monomer for the synthesis of fluorinated polymers. Such polymers could exhibit interesting properties, such as low surface energy, high thermal stability, and chemical resistance.[5]

Safety and Handling

As (Prop-2-en-1-yl)(3,3,3-trifluoropropyl)amine is a potentially novel compound, a comprehensive safety profile is not available. Therefore, it is imperative to handle this chemical with extreme caution, treating it as a potentially hazardous substance. The following safety precautions are based on the known hazards of its precursors, 3,3,3-trifluoropropylamine and allylamine.

-

General Precautions:

-

Work in a well-ventilated fume hood at all times.

-

Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

-

Avoid inhalation, ingestion, and skin contact.

-

-

Specific Hazards (Inferred):

-

Toxicity: 3,3,3-Trifluoropropylamine is classified as acutely toxic if swallowed and causes severe skin burns and eye damage.[6] Allylamine is also toxic by inhalation, ingestion, and skin absorption. It is reasonable to assume that the target compound will share some of these hazardous properties.

-

Flammability: Many low-molecular-weight amines are flammable. Keep away from open flames and sources of ignition.

-

Corrosivity: The amine functionality can be corrosive.

-

-

First Aid Measures:

-

In case of skin contact: Immediately flush with plenty of water for at least 15 minutes. Remove contaminated clothing.

-

In case of eye contact: Immediately rinse with plenty of water for at least 15 minutes, holding the eyelids open.

-

If inhaled: Move the person to fresh air.

-

If swallowed: Do not induce vomiting.

-

In all cases of exposure, seek immediate medical attention.

-

Conclusion

(Prop-2-en-1-yl)(3,3,3-trifluoropropyl)amine represents a promising yet underexplored chemical entity with significant potential in various scientific disciplines. While a designated CAS number is not currently available, this guide provides a robust framework for its synthesis, purification, and characterization. The predicted properties and potential applications, combined with the critical safety and handling information, should empower researchers to explore the utility of this versatile fluorinated amine in their respective fields. As with any novel compound, all experimental work should be conducted with the utmost care and adherence to safety protocols.

References

-

ScienceDirect. Synthesis of isomeric (3,3,3-trifluoropropyl)anilines. [Link]

-

PubChem. 3,3,3-Trifluoropropylamine. [Link]

-

CP Lab Safety. N-allyl-N-isopropylamine, min 97%, 1 gram. [Link]

-

Wikipedia. Allylamine. [Link]

-

PMC. Nickel-catalyzed alkyl-arylation of 3,3,3-trifluoropropene. [Link]

- Google Patents. Synthesis of 3,3,3-trifluoropropyne.

-

MDPI. Synthesis and Applications of Selected Fluorine-Containing Fluorophores. [Link]

-

Ataman Kimya. ALLYLAMINE. [Link]

-

MDPI. Tuning the Surface Properties of Poly(Allylamine Hydrochloride)-Based Multilayer Films. [Link]

Sources

Solubility Profile and Solvent Selection Strategy for (Prop-2-en-1-yl)(3,3,3-trifluoropropyl)amine

Executive Summary

This technical guide provides a comprehensive analysis of the solubility characteristics of (Prop-2-en-1-yl)(3,3,3-trifluoropropyl)amine (also known as N-allyl-3,3,3-trifluoropropylamine).[1] Targeted at researchers in medicinal chemistry and process development, this document synthesizes physicochemical principles with practical solvent selection strategies.[2]

While specific experimental solubility data for this exact secondary amine is often proprietary, its behavior can be rigorously predicted and managed by analyzing its structural components: the electron-withdrawing trifluoropropyl group, the reactive allyl moiety, and the basic secondary amine center. This guide outlines the theoretical solubility landscape, provides a robust experimental protocol for precise determination, and details solvent compatibility for synthesis and purification.

Part 1: Physicochemical Characterization & Solubility Prediction[1]

To understand the solubility behavior of (Prop-2-en-1-yl)(3,3,3-trifluoropropyl)amine, we must first deconstruct its molecular architecture.[1]

Structural Analysis

The molecule (

-

The Amine Core (

): A secondary amine capable of hydrogen bond acceptance and weak donation.[2] It provides a basic center ( -

The Fluoroalkyl Tail (

): The trifluoromethyl group is highly electronegative and lipophilic.[2] It lowers the basicity of the amine via the inductive effect ( -

The Allyl Group (

): A lipophilic hydrocarbon chain with a

Predicted Solubility Parameters

Based on Group Contribution Methods (e.g., molecular modeling of analogous fluorinated amines), the following physicochemical properties drive its solubility profile:

| Property | Predicted Value | Implication for Solubility |

| LogP (Octanol/Water) | ~1.8 – 2.2 | Moderately lipophilic.[1][2] Prefers organic phase over aqueous phase at neutral pH.[2] |

| ~8.7 | Lower than typical dialkylamines (~11) due to electron-withdrawing | |

| Hydrogen Bonding | Donor: 1, Acceptor: 3 | Good solubility in alcohols and ethers; limited solubility in pure hydrocarbons without co-solvents.[2] |

Part 2: Solubility Landscape by Solvent Class[1]

The following section details the interaction of (Prop-2-en-1-yl)(3,3,3-trifluoropropyl)amine with major solvent classes, categorized by utility in research and development.

Chlorinated Solvents (High Solubility)

-

Solvents: Dichloromethane (DCM), Chloroform (

), 1,2-Dichloroethane.[1] -

Mechanism: The polarized C-Cl bonds interact favorably with the amine's dipole and the polar C-F bonds.[1][2]

-

Utility: Ideal for extraction from aqueous basic layers and for reactions involving acylation or alkylation.[1][2]

-

Rating:

(Excellent)

Alcohols (High Solubility)

-

Mechanism: Strong hydrogen bonding between the solvent hydroxyl group and the amine nitrogen.[2] The fluorinated tail is sufficiently short to not disrupt solvation.[2]

-

Utility: Preferred for nucleophilic substitution reactions and crystallization (often as a co-solvent).[2]

-

Rating:

(Excellent)

Ethers and Polar Aprotics (Moderate to High Solubility)

-

Solvents: Tetrahydrofuran (THF), Diethyl Ether (

), Ethyl Acetate, DMF, DMSO.[1] -

Mechanism: Dipole-dipole interactions dominate.[1][2] THF is particularly effective due to its ability to solvate the amine without competing for protons.[2]

-

Utility: Standard solvents for synthesis (e.g., reductive amination).[1][2]

-

Rating:

(Good)

Hydrocarbons (Moderate Solubility)

-

Mechanism: Van der Waals forces.[1][2] The polar amine and trifluoromethyl groups reduce solubility compared to non-fluorinated analogues (e.g., diallylamine).

-

Utility: Used for trituration or as an anti-solvent to precipitate amine salts (e.g., hydrochloride salts).[1][2]

-

Rating:

(Moderate - Temperature Dependent)

Water (pH Dependent)

-

Neutral pH: Low solubility (< 10 mg/mL predicted).[2] The hydrophobic fluoro/allyl chains dominate.[2]

-

Acidic pH (pH < 7): High solubility.[2] Protonation forms the ammonium salt

, which is highly water-soluble. -

Utility: Critical for work-up procedures (acid/base extraction).[1][2]

Part 3: Strategic Solvent Selection (Visualization)

The following decision tree assists researchers in selecting the optimal solvent based on the operational objective.

Figure 1: Solvent selection decision tree for (Prop-2-en-1-yl)(3,3,3-trifluoropropyl)amine based on process requirements.

Part 4: Experimental Protocol for Solubility Determination

Since exact literature values may vary by batch purity, the following Self-Validating Protocol is recommended to determine the thermodynamic solubility limit (

The "Shake-Flask" Method (Standardized)[1]

Objective: Determine the saturation concentration (

Materials:

-

Analyte: (Prop-2-en-1-yl)(3,3,3-trifluoropropyl)amine (>98% purity).[1]

-

Solvent: HPLC grade (DCM, MeOH, Hexane, etc.).[2]

-

Equipment: Temperature-controlled orbital shaker, 0.22 µm PTFE syringe filters, HPLC-UV or GC-FID.[1][2]

Workflow:

-

Supersaturation: Add the liquid amine dropwise to 2.0 mL of solvent in a glass vial until a distinct, persistent second phase (droplets or turbidity) is observed. Add 10% excess.

-

Equilibration: Cap the vial and agitate in the orbital shaker at 25°C ± 0.1°C for 24 hours.

-

Validation Check: If the second phase disappears, add more amine until it persists.[2]

-

-

Phase Separation: Allow the sample to stand for 1 hour to let phases settle.

-

Sampling: Carefully withdraw the supernatant (solvent phase) using a glass syringe.[2]

-

Filtration: Filter through a 0.22 µm PTFE filter (pre-saturated with solvent) to remove micro-droplets of undissolved amine.[2]

-

Quantification: Dilute the filtrate (e.g., 1:100) and analyze via HPLC (Reverse Phase C18) or GC-FID. Compare against a 5-point calibration curve.

Figure 2: Step-by-step experimental workflow for determining thermodynamic solubility.

Part 5: Safety & Handling of Fluorinated Amines

Working with (Prop-2-en-1-yl)(3,3,3-trifluoropropyl)amine requires specific safety protocols due to the unique hazards of fluorinated amines.[1]

-

Corrosivity: Like most secondary amines, this compound is likely corrosive to skin and mucous membranes.[1][2]

-

Volatility: The allyl and fluoroalkyl groups suggest moderate volatility.[2] All solubility experiments must be conducted in a chemical fume hood .

-

Incompatibility: Avoid contact with strong oxidizing agents (reacts with allyl group) and acid chlorides (violent exotherm).[2]

-

Fluorine Specifics: In case of thermal decomposition (e.g., during GC analysis if inlet temp is too high), toxic HF gas may be generated.[2] Ensure GC liners are deactivated and waste is segregated into halogenated waste streams.

References

-

PubChem. (2025).[2][3] 3,3,3-Trifluoropropylamine Compound Summary. National Center for Biotechnology Information.[2] Available at: [Link]

-

Lipinski, C. A., et al. (2001).[2] Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings. Advanced Drug Delivery Reviews, 46(1-3), 3-26.[1][2] Available at: [Link]

-

Purser, S., et al. (2008).[2] Fluorine in medicinal chemistry. Chemical Society Reviews, 37, 320-330.[1][2] (Mechanistic insight into C-F bond polarity and solubility). Available at: [Link]

-

EPA CompTox. (2025).[2] Chemical Dashboard: Fluorinated Amine Analogues. US Environmental Protection Agency.[2] Available at: [Link]

Sources

Modulating Amine Basicity: A Technical Guide to the pKa of Secondary Amines Bearing Trifluoropropyl Groups

Executive Summary

In modern drug discovery and medicinal chemistry, the precise modulation of an amine's basicity (

Mechanistic Insights: The Inductive Effect of the Trifluoropropyl Group

The basicity of a secondary amine is governed by the availability of the lone pair of electrons on the nitrogen atom to accept a proton. Alkyl groups are weakly electron-donating, which typically pushes the

However, introducing a trifluoromethyl (

Because the inductive effect attenuates with distance, the

Logical relationship between γ-fluorination, inductive effects, and pharmacokinetic optimization.

Quantitative Data: pKa Shifts in Secondary Amines

To understand the magnitude of this effect, we must compare baseline alkyl amines with their fluorinated counterparts. The [2] establishes the experimental

The table below summarizes the quantitative impact of the trifluoropropyl group on amine basicity. Note that each successive addition of a trifluoropropyl group drops the

| Compound Name | Structure Type | Experimental / Predicted | |

| Propylamine | Primary (Alkyl) | 10.7 | Reference |

| 3,3,3-Trifluoropropylamine | Primary (Fluoroalkyl) | 8.7 | -2.0 |

| Dipropylamine | Secondary (Alkyl) | 11.0 | Reference |

| N-Methyl-3,3,3-trifluoropropylamine | Secondary (Fluoroalkyl) | ~8.9 | -1.8 |

| N-Propyl-3,3,3-trifluoropropylamine | Secondary (Fluoroalkyl) | ~9.0 | -2.0 |

| Bis(3,3,3-trifluoropropyl)amine | Secondary (Bis-Fluoroalkyl) | ~7.1 | -3.9 |

Data Synthesis Note: Values for secondary fluoroalkyl amines are derived from the established

Experimental Methodology: NMR-Driven pKa Determination

While potentiometric titration is the traditional gold standard for

To circumvent this, we employ

Step-by-Step Protocol (Self-Validating System)

Objective: Determine the macroscopic

Phase 1: System Validation (Crucial for Trustworthiness)

-

Prepare Reference Standard: Dissolve 2 mM of 3,3,3-trifluoropropylamine (known

) in a 100 mM universal buffer (e.g., Britton-Robinson buffer) containing 10% -

Execute Titration: Adjust the pH from 2.0 to 12.0 in 0.5 pH unit increments using 0.1 M

or -

Data Validation: Plot the

chemical shift vs. pH and fit to the Henderson-Hasselbalch equation. Causality Check: If the calculated

Phase 2: Unknown Sample Analysis

-

Sample Preparation: Dissolve the target secondary amine (e.g., N-methyl-3,3,3-trifluoropropylamine) at a concentration of 1-2 mM in the validated buffer system.

-

pH Adjustment & Acquisition:

-

Measure the initial pH using a calibrated micro-pH electrode directly in the NMR tube.

-

Acquire the

NMR spectrum (typically 16-32 scans are sufficient due to the 3 equivalent fluorine atoms). -

Iteratively adjust the pH using micro-aliquots of

or

-

-

Data Extraction: Extract the chemical shift (

) of the -

Non-Linear Regression: Fit the paired data (pH vs.

) to the following equation to extract the

Step-by-step workflow for determining the pKa of fluorinated amines using 19F NMR spectroscopy.

Conclusion & Pharmacokinetic Implications

The strategic incorporation of a 3,3,3-trifluoropropyl group into a secondary amine framework is a highly effective tool for drug development professionals. By depressing the

References

-

Elucidation of fluorine's impact on pKa and in vitro Pgp-mediated efflux for a series of PDE9 inhibitors Source: National Institutes of Health (NIH) / PubMed Central (PMC) URL:[Link]

-

3,3,3-Trifluoropropylamine | C3H6F3N | CID 10001 (IUPAC Digitized pKa Dataset) Source: PubChem - National Library of Medicine URL:[Link]

-

Acidity-Basicity Data (pKa Values) in Nonaqueous Solvents Source: Chair of Analytical Chemistry, University of Tartu URL:[Link]

Safety & Handling Whitepaper: N-allyl-3,3,3-trifluoropropylamine in Preclinical Drug Development

Executive Summary & Chemical Identity

In preclinical drug development, fluorinated aliphatic amines are highly valued for their ability to modulate lipophilicity, metabolic stability, and target binding affinity. N-allyl-3,3,3-trifluoropropylamine (C₆H₁₀F₃N) is a specialized secondary amine that combines a highly reactive allyl moiety with a strongly electron-withdrawing 3,3,3-trifluoropropyl group.

Unlike standard Safety Data Sheets (SDS) that provide generalized hazard codes, this whitepaper deconstructs the causality behind the chemical hazards of N-allyl-3,3,3-trifluoropropylamine. By understanding the interplay between its structural components, researchers can implement self-validating safety protocols that go beyond basic compliance.

Table 1: Physicochemical & Hazard Profile

Note: Hazard data is synthesized from the well-documented profiles of its constituent substructures: 3,3,3-trifluoropropylamine [1] and allylamine [2].

| Property / Hazard | Value / Description | Mechanistic Causality |

| Molecular Formula | C₆H₁₀F₃N | Secondary fluorinated allylamine. |

| Physical State | Volatile Liquid | Low molecular weight and reduced hydrogen bonding (due to fluorine) drive high vapor pressure. |

| GHS Classification | Flam. Liq. 2, Acute Tox. 3, Skin Corr. 1B | Synergistic hazards: Flammability from the allyl group; corrosivity from the amine; systemic toxicity enhanced by the CF₃ group. |

| Signal Word | DANGER | Requires strict engineering controls and specialized PPE. |

Mechanistic Toxicology & Reactivity Profile

To handle N-allyl-3,3,3-trifluoropropylamine safely, one must understand why it is toxic. The hazard profile is not merely additive; it is synergistic, driven by two distinct structural features.

The Fluorine Effect: Altered pKa and Enhanced Permeability

The introduction of the highly electronegative trifluoromethyl (CF₃) group exerts a strong electron-withdrawing inductive effect (-I) across the alkyl chain. This pulls electron density away from the nitrogen atom, significantly lowering the pKa of the secondary amine compared to a non-fluorinated analog [3].

The Consequence: At physiological pH (7.4), a lower pKa means a higher fraction of the amine exists in its unprotonated (free-base) form. This drastically increases the molecule's lipophilicity and passive diffusion across lipid bilayers, including the blood-brain barrier (BBB) and dermal layers. If splashed on the skin, the compound penetrates rapidly, carrying the toxic allyl payload directly into systemic circulation.

The Allyl Hazard: CYP450-Mediated Toxification

While fluorination often increases metabolic stability by blocking cytochrome P450 (CYP) oxidation sites[4], the allyl group remains highly vulnerable. Once absorbed, the allyl moiety is susceptible to rapid epoxidation by hepatic enzymes (such as CYP2E1). This creates a highly reactive, electrophilic allylic epoxide. If cellular glutathione (GSH) is depleted, these electrophiles covalently bind to nucleophilic residues on proteins and DNA, leading to severe hepatotoxicity and potential genotoxicity.

Figure 1: CYP450-mediated metabolic activation of the allyl moiety leading to cellular toxicity.

Advanced Handling & Self-Validating Safety Protocols

Standard laboratory PPE (e.g., standard nitrile gloves) is fundamentally insufficient for this compound. Low-molecular-weight allylamines rapidly permeate standard nitrile [2]. Therefore, butyl rubber or multi-layer laminate gloves (e.g., Silver Shield) are mandatory.

To ensure absolute safety, researchers must utilize a self-validating workflow . A self-validating system is one where the failure of one step prevents the execution of the next, or where the completion of a step inherently proves its success.

Protocol: Inert-Atmosphere Dispensing and Quenching

Objective: Transfer N-allyl-3,3,3-trifluoropropylamine without exposing the operator to volatile corrosive vapors or compromising the reagent via atmospheric oxidation.

-

Engineering Control Validation:

-

Action: Activate the fume hood and use a handheld anemometer to verify a face velocity of >100 feet per minute (fpm).

-

Causality: The high vapor pressure of the compound means any disruption in airflow will result in immediate inhalation exposure.

-

-

PPE Verification:

-

Action: Don butyl rubber gloves over standard nitrile inner gloves.

-

Causality: Butyl rubber provides the necessary chemical resistance against fluorinated amines, while the inner nitrile glove provides a sterile barrier and secondary protection during doffing.

-

-

Schlenk Line Dispensing:

-

Action: Purge the reagent bottle with ultra-high purity Nitrogen (N₂). Use a gas-tight, PTFE-tipped syringe to extract the required volume under positive N₂ pressure.

-

Causality: The allyl group is prone to radical-initiated auto-oxidation. Excluding oxygen prevents the formation of explosive peroxides and maintains reagent integrity.

-

-

Reaction Quenching:

-

Action: Post-reaction, quench any residual unreacted amine by slowly adding 1M HCl while the reaction vessel is submerged in an ice bath.

-

Causality: The exothermic protonation of the amine generates heat. The ice bath controls the exotherm, preventing the volatilization of unquenched free-base amine.

-

-

Self-Validation (The Closed-Loop Check):

-

Action: Test the pH of the aqueous waste layer using pH paper. The pH must be < 3.

-

Causality: A pH below 3 guarantees that 100% of the amine has been converted to its non-volatile, water-soluble hydrochloride salt, rendering the waste safe for transport and disposal.

-

Figure 2: Self-validating workflow for the safe dispensing and quenching of volatile fluorinated amines.

Emergency Response & Decontamination

In the event of a spill or exposure, the unique properties of N-allyl-3,3,3-trifluoropropylamine dictate specific emergency responses:

-

Spill Mitigation: Do NOT use water to flush a raw spill. Because the compound is highly flammable and has a density lower than water, adding water can spread the flammable liquid and increase the surface area for vaporization. Use a commercial amphoteric spill absorbent or dry sand to smother the spill. Once absorbed, neutralize the solid mixture with a dilute acidic solution (e.g., citric acid or dilute HCl) to lock the amine as a non-volatile salt before sweeping it into a sealed hazardous waste container.

-

Dermal Exposure: Due to the enhanced membrane permeability caused by the CF₃ group, systemic absorption begins within seconds. Immediately remove contaminated clothing. Flush the affected area with copious amounts of water for a minimum of 15 minutes. Do not apply neutralizing acids directly to the skin, as the exothermic neutralization reaction will cause severe thermal burns on top of the chemical corrosion. Seek immediate medical attention, providing the physician with the mechanistic toxicology data (Section 2) to monitor for hepatic distress.

References

-

National Center for Biotechnology Information. "PubChem Compound Summary for CID 10001, 3,3,3-Trifluoropropylamine" PubChem, [Link].

-

National Center for Biotechnology Information. "PubChem Compound Summary for CID 7853, Allylamine" PubChem, [Link].

-

Taylor, S. D., et al. "The role of fluorine in medicinal chemistry." Journal of Enzyme Inhibition and Medicinal Chemistry, vol. 23, no. 6, 2008, pp. 1052-1055. [Link].

-

Palkowitz, M. D., et al. "On the Metabolic Stability of Fluorinated Small Molecules; A Physical Organic Chemistry Perspective." ChemRxiv, 2023. [Link].

Literature review on 3,3,3-trifluoropropylamine derivatives

Technical Guide: 3,3,3-Trifluoropropylamine Derivatives in Drug Discovery

Part 1: Executive Summary

3,3,3-Trifluoropropylamine (TFPA) and its derivatives represent a critical "fluorine-scan" motif in modern medicinal chemistry. Unlike the ubiquitous trifluoromethylphenyl group (Ar-CF₃), the aliphatic 3,3,3-trifluoropropyl moiety (

This guide details the strategic application of TFPA derivatives to modulate pKₐ , block metabolic soft spots , and tune lipophilicity without significantly altering ligand volume. It serves as a blueprint for incorporating this moiety into lead optimization campaigns.

Part 2: Chemical Foundation & Physicochemical Properties[1][2]

The introduction of the terminal trifluoromethyl group exerts a strong electron-withdrawing effect (inductive effect,

Comparative Properties Table

| Property | n-Propylamine ( | 3,3,3-Trifluoropropylamine ( | Impact on Drug Design |

| pKₐ (Conjugate Acid) | ~10.7 | 8.7 | Reduced basicity improves membrane permeability and reduces lysosomal trapping (phospholipidosis risk). |

| LogP (Lipophilicity) | 0.55 | 0.80 | Slight increase in lipophilicity; the C-F bond is hydrophobic but the dipole moment adds polarity. |

| Dipole Moment | Low | High | The strong C-F dipoles can engage in specific electrostatic interactions with protein targets (e.g., backbone amides). |

| Metabolic Stability | Low (prone to | High | The C-F bond strength (approx. 116 kcal/mol) renders the terminal position metabolically inert. |

| Van der Waals Volume | ~65 ų | ~78 ų | The |

Part 3: Medicinal Chemistry Logic (The "Why")

Metabolic Blocking (The "Fluorine Wall")

In aliphatic chains, the terminal methyl group is a frequent site of metabolic attack by Cytochrome P450 enzymes (specifically CYP450

-

Mechanism: Replacing

with -

Result: This extends the half-life (

) and reduces clearance (

pKₐ Modulation

Many CNS drugs fail due to high basicity (pKₐ > 10), leading to poor blood-brain barrier (BBB) penetration or high P-gp efflux.

-

Mechanism: The strong electron-withdrawing nature of the

group pulls electron density away from the nitrogen atom through the two-carbon chain ( -

Result: Lowering the pKₐ to the physiological range (7.0–9.0) increases the fraction of neutral species at pH 7.4, enhancing passive diffusion.

Bioisosterism Case Study: Cangrelor

-

Drug: Cangrelor (Kengreal), an intravenous P2Y12 platelet inhibitor.

-

Application: The molecule features a 2-[(3,3,3-trifluoropropyl)thio] moiety attached to the adenine core.[1]

-

Function: This group replaces a standard alkyl chain, providing metabolic stability against S-dealkylation while maintaining the hydrophobic bulk necessary for the receptor pocket.

Part 4: Synthetic Pathways (The "How")

The synthesis of TFPA derivatives generally follows three main strategic disconnections.

Visualization: Synthetic Strategy Tree

Caption: Primary synthetic disconnections for accessing N-functionalized 3,3,3-trifluoropropylamine derivatives.

Part 5: Detailed Experimental Protocol

Protocol: Reductive Amination of 3,3,3-Trifluoropropanal This is the industry-standard method for introducing the TFPA moiety into a complex core (Secondary Amine Formation).

Safety Note: 3,3,3-Trifluoropropanal is volatile and exists in equilibrium with its hydrate. Handle in a fume hood.

Reagents:

-

Amine Substrate (Core): 1.0 equiv (e.g., an aniline or aliphatic amine).

-

3,3,3-Trifluoropropanal: 1.5 equiv (often supplied as the hydrate or hemiacetal).

-

Sodium Triacetoxyborohydride (STAB): 2.0 equiv.

-

Acetic Acid (AcOH): 1.0–2.0 equiv (catalytic to stoichiometric).

-

Solvent: 1,2-Dichloroethane (DCE) or Dichloromethane (DCM).

Step-by-Step Methodology:

-

Imine Formation (Pre-complexation):

-

In a flame-dried round-bottom flask, dissolve the Amine Substrate (1.0 mmol) in anhydrous DCE (5 mL, 0.2 M).

-

Add 3,3,3-Trifluoropropanal (1.5 mmol).

-

Add Acetic Acid (1.5 mmol).

-

Critical Step: Stir at room temperature for 30–60 minutes. This allows the equilibrium to shift from the aldehyde hydrate to the reactive iminium species.

-

-

Reduction:

-

Cool the mixture to 0°C (ice bath).

-

Add Sodium Triacetoxyborohydride (STAB) (2.0 mmol) portion-wise over 5 minutes.

-

Remove the ice bath and allow the reaction to warm to room temperature. Stir for 4–16 hours.

-

Monitoring: Check reaction progress via LC-MS. The product will show a mass shift of +96 Da (C₃H₃F₃) relative to the starting amine (accounting for the loss of H).

-

-

Workup & Purification:

-

Quench the reaction with saturated aqueous

(10 mL). Stir vigorously for 15 minutes until gas evolution ceases. -

Extract with DCM (

mL). -

Dry combined organics over

, filter, and concentrate in vacuo. -

Purification: Flash column chromatography (Silica gel).

-

Eluent: Hexanes/Ethyl Acetate gradient.

-

Note: TFPA derivatives are less polar than their non-fluorinated parents; adjust gradient accordingly.

-

-

-

Characterization (Expected Signals):

-

¹H NMR: Look for the multiplet corresponding to the

-methylene protons ( -

¹⁹F NMR: Distinct triplet around

-64 to -66 ppm.

-

Part 6: Structure-Activity Relationship (SAR) Logic

When should you deploy this group? Use the following decision tree to validate the design choice.

Caption: Decision matrix for incorporating the 3,3,3-trifluoropropyl moiety during lead optimization.

References

-

Cangrelor (Kengreal)

- Title: "Discovery of Cangrelor (AR-C69931MX), a Potent, Selective, and Orally Active P2Y12 Receptor Antagonist."

- Source: Journal of Medicinal Chemistry (2009).

-

URL:[Link]

-

Fluorine in Medicinal Chemistry (General Review)

- Title: "Fluorine in Medicinal Chemistry."

- Source: Journal of Medicinal Chemistry (2008).

-

URL:[Link]

-

pKa Modulation by Fluorine

- Title: "The influence of fluorine on the pKa of amines."

- Source: ChemPhysChem (2011).

-

URL:[Link]

-

NS5B Inhibitors (Specific Application of 3,3,3-trifluoropropyl)

Sources

Methodological & Application

Synthesis of (Prop-2-en-1-yl)(3,3,3-trifluoropropyl)amine from 3,3,3-trifluoropropanal

Application Note: Selective Synthesis of (Prop-2-en-1-yl)(3,3,3-trifluoropropyl)amine via Reductive Amination

Abstract

This application note details a robust, scalable protocol for the synthesis of (Prop-2-en-1-yl)(3,3,3-trifluoropropyl)amine (also known as N-allyl-3,3,3-trifluoropropan-1-amine). The method utilizes a reductive amination strategy employing Sodium Triacetoxyborohydride (STAB) as the selective reducing agent.[1][2][3] This approach is chosen to minimize over-alkylation and preserve the allyl moiety, which is sensitive to non-selective hydride donors. The protocol addresses specific challenges associated with handling 3,3,3-trifluoropropanal, including its volatility and hydration equilibrium, ensuring high reproducibility for medicinal chemistry and drug development applications.

Introduction & Strategic Rationale

The 3,3,3-trifluoropropyl group is a privileged motif in medicinal chemistry. It serves as a lipophilic, metabolically stable bioisostere for propyl or ethyl groups, often improving the pharmacokinetic profile (half-life, membrane permeability) of drug candidates due to the strong electron-withdrawing nature and metabolic resistance of the

The allyl group on the nitrogen provides a versatile synthetic handle. It can undergo further functionalization (e.g., olefin metathesis, hydroboration, or palladium-catalyzed cross-coupling) or serve as a protecting group that can be removed under specific conditions.

Synthetic Challenge: Direct alkylation of allylamine with 3,3,3-trifluoropropyl halides is prone to over-alkylation (formation of tertiary amines and quaternary salts). Reductive amination is the superior pathway, but requires a reducing agent that differentiates between the intermediate imine and the aldehyde starting material, while sparing the alkene of the allyl group.

Selected Strategy:

-

Reaction: Reductive Amination.

-

Reductant: Sodium Triacetoxyborohydride (

or STAB).[1][2] -

Why STAB? Unlike Sodium Cyanoborohydride (

), STAB is non-toxic and does not require pH adjustment.[2] Unlike Sodium Borohydride (

Retrosynthetic Analysis

The target molecule is disconnected at the C-N bond formed during the reduction of the intermediate imine.

Figure 1: Retrosynthetic disconnection showing the convergent assembly of the secondary amine.

Experimental Design & Parameters

| Parameter | Specification | Rationale |

| Solvent | 1,2-Dichloroethane (DCE) or DCM | STAB is sparingly soluble but active in these chlorinated solvents. DCE is preferred for its slightly higher boiling point if heating is needed, though Room Temp (RT) is standard. |

| Stoichiometry | 1.0 eq Aldehyde : 1.1 eq Amine : 1.5 eq STAB | Slight excess of amine ensures complete consumption of the volatile aldehyde. Excess STAB ensures full reduction of the imine. |

| Concentration | 0.1 M - 0.2 M | Standard concentration to balance reaction rate and solubility. |

| Temperature | Initial cooling controls the exotherm of imine formation and hydride addition; reaction proceeds at RT. | |

| Time | 2 - 16 Hours | Fluorinated aldehydes are highly electrophilic, often reacting quickly, but overnight stirring ensures completion. |

| Atmosphere | Nitrogen / Argon | Moisture exclusion is critical as STAB decomposes in water and the aldehyde can hydrate. |

Detailed Protocol

Safety Warning:

-

Allylamine: Highly toxic, lachrymator, and flammable. Handle only in a well-ventilated fume hood.

-

3,3,3-Trifluoropropanal: Flammable liquid, potential irritant.[4][5][6]

-

STAB: Releases acetic acid upon reaction; generates hydrogen gas if quenched with acid/water.

Step-by-Step Procedure

-

Preparation of Reaction Vessel:

-

Flame-dry a 100 mL round-bottom flask (RBF) equipped with a magnetic stir bar.

-

Purge with nitrogen and maintain an inert atmosphere throughout.

-

-

Reagent Addition (Imine Formation):

-

Add 3,3,3-trifluoropropanal (1.12 g, 10.0 mmol, 1.0 eq) to the flask.

-

Add anhydrous 1,2-Dichloroethane (DCE) (50 mL).

-

Cool the solution to 0°C using an ice bath.

-

Add Allylamine (0.63 g, 0.83 mL, 11.0 mmol, 1.1 eq) dropwise over 5 minutes.

-

Note: A slight exotherm may occur. The solution might turn slightly cloudy as water is generated (imine formation).

-

Stir at 0°C for 15–30 minutes to allow the hemiaminal/imine equilibrium to establish.

-

-

Reduction:

-

Add Sodium Triacetoxyborohydride (STAB) (3.18 g, 15.0 mmol, 1.5 eq) in 3-4 portions over 10 minutes. Do not add all at once to prevent rapid gas evolution.

-

Remove the ice bath and allow the reaction to warm to Room Temperature (20-25°C) .

-

Stir vigorously for 4–16 hours .

-

-

In-Process Monitoring (Self-Validation):

-

TLC: Check consumption of aldehyde (visualize with KMnO4 or DNP stain; aldehyde is active, amine product stains with Ninhydrin).

-

LCMS: Look for the mass ion

.

-

-

Quenching & Workup:

-

Cool the mixture back to 0°C.

-

Quench by slow addition of saturated aqueous

(30 mL). Caution: Gas evolution ( -

Stir for 15 minutes until gas evolution ceases.

-

Transfer to a separatory funnel. Separate the phases.

-

Extract the aqueous layer with DCM (

).

-

-

Purification (Acid-Base Extraction):

-

This step is critical for removing non-basic impurities (unreacted aldehyde).

-

Combine organic layers and extract with 1M HCl (

). The product (amine) moves to the aqueous phase as the hydrochloride salt. Discard the organic phase (contains neutral impurities). -

Basify the combined aqueous acidic extracts to pH > 12 using 4M NaOH (cool during addition).

-

Extract the now-cloudy aqueous basic phase with DCM (

). -

Dry the combined organic extracts over anhydrous

. -

Filter and concentrate under reduced pressure (careful: product may be moderately volatile; do not use high vacuum for extended periods if not necessary).

-

Characterization Guidelines

| Technique | Expected Signal / Observation |

| Appearance | Clear, colorless to pale yellow oil. |

| MS (ESI) | m/z 154.1 |

Workflow Diagram

Figure 2: Operational workflow for the reductive amination process.

References

-

Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996).[3] Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.[1][2][3][7] Studies on Direct and Indirect Reductive Amination Procedures.[3] The Journal of Organic Chemistry, 61(11), 3849–3862. Link

-

Mattson, R. J., Pham, K. M., Leuck, D. J., & Cowen, K. A. (1990). An improved method for reductive alkylation of amines using titanium(IV) isopropoxide and sodium cyanoborohydride. The Journal of Organic Chemistry, 55(8), 2552–2554. (Alternative method context). Link

-

Gribble, G. W. (1998). Sodium Triacetoxyborohydride.[1][2][3] Encyclopedia of Reagents for Organic Synthesis. (Authoritative source on reagent properties). Link

-

PubChem. (2023). 3,3,3-Trifluoropropanal (CAS 460-40-2).[4][5][8] National Library of Medicine. Link

Sources

- 1. Reductive Amination - Common Conditions [commonorganicchemistry.com]

- 2. Sodium triacetoxyborohydride: Applications in Selective Reductive Amination and its Detection Method_Chemicalbook [chemicalbook.com]

- 3. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures [organic-chemistry.org]

- 4. Page loading... [wap.guidechem.com]

- 5. 460-40-2(3,3,3-Trifluoropropanal) | Kuujia.com [kuujia.com]

- 6. 3,3,3-Trifluoropropanal | C3H3F3O | CID 68028 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. 3,3,3-Trifluoropropanal | 460-40-2 [chemicalbook.com]

Reductive amination conditions for N-allyl-3,3,3-trifluoropropylamine synthesis

Technical Application Note: Optimized Reductive Amination Protocols for N-Allyl-3,3,3-trifluoropropylamine

Executive Summary & Strategic Analysis

The synthesis of N-allyl-3,3,3-trifluoropropylamine presents a unique intersection of challenges in organofluorine chemistry: the high electrophilicity (and hydration propensity) of the trifluoromethylated aldehyde and the chemoselectivity required to preserve the allyl moiety.

While direct alkylation of 3,3,3-trifluoropropylamine with allyl halides is possible, it often suffers from over-alkylation (formation of tertiary amines and quaternary ammonium salts). Reductive amination is the superior route for pharmaceutical applications due to its control over mono-alkylation and milder conditions.

Target Molecule: N-Allyl-3,3,3-trifluoropropylamine CAS (Target): Not widely listed; treated as a custom intermediate. Key Precursors:

-

Aldehyde: 3,3,3-Trifluoropropanal (CAS: 460-40-2)

-

Amine: Allylamine (CAS: 107-11-9)

Critical Chemical Challenges

-

The "Fluorine Effect" on Aldehydes: The strong electron-withdrawing

group makes the carbonyl carbon highly electrophilic. While this accelerates amine attack, it also stabilizes the aldehyde hydrate ( -

Chemoselectivity (Allyl Preservation): Standard catalytic hydrogenation (

) is strictly forbidden as it will reduce the allyl double bond to a propyl group. Hydride reducing agents are required.[1] -

Volatility: Both the starting aldehyde (bp ~56 °C) and allylamine (bp ~53 °C) are volatile. Reactions must be run at controlled temperatures to prevent stoichiometry drift.

Retrosynthetic Logic & Pathway Visualization

The synthesis relies on the formation of an iminium intermediate followed by irreversible hydride reduction.

Caption: Reaction pathway showing the critical equilibrium between the inactive hydrate and the active aldehyde, followed by iminium formation and reduction.

Experimental Protocols

Method A: The "Gold Standard" STAB Protocol (Recommended)

Reagent: Sodium Triacetoxyborohydride (STAB/NaBH(OAc)₃) Rationale: STAB is a mild hydride donor that reduces iminium ions much faster than aldehydes. This allows for a "One-Pot" procedure without isolating the unstable imine.[2] It does not reduce the C=C allyl bond.

Reagents & Stoichiometry:

| Component | Equiv. | Role | Notes |

|---|---|---|---|

| 3,3,3-Trifluoropropanal | 1.0 | Electrophile | Handle cold; check for polymerization. |

| Allylamine | 1.1 - 1.2 | Nucleophile | Slight excess to drive consumption of aldehyde. |

| STAB | 1.4 - 1.5 | Reductant | Moisture sensitive; use fresh bottle. |

| Acetic Acid (AcOH) | 1.0 | Catalyst | Promotes iminium formation. |

| DCM or DCE | Solvent | Medium | DCE (1,2-Dichloroethane) is preferred for solubility. |

| 4Å Molecular Sieves | 200 mg/mmol | Desiccant | Crucial for fluorinated aldehydes to shift equilibrium. |

Step-by-Step Protocol:

-

Preparation (Inert Atmosphere): Flame-dry a round-bottom flask and cool under

. Add activated 4Å molecular sieves. -

Solvation: Dissolve Allylamine (1.2 equiv) in anhydrous DCE (0.2 M concentration).

-

Aldehyde Addition: Add 3,3,3-Trifluoropropanal (1.0 equiv) dropwise at 0 °C.

-

Technical Note: If the aldehyde is supplied as a hydrate or hemiacetal, stir this mixture with the molecular sieves for 60 minutes at room temperature before adding the reducing agent to ensure dehydration to the imine.

-

-

Acid Catalysis: Add Acetic Acid (1.0 equiv). Stir for 30 minutes at 0 °C

RT. -

Reduction: Cool back to 0 °C. Add STAB (1.5 equiv) portion-wise over 15 minutes.

-

Observation: Gas evolution (

) may occur; ensure venting.

-

-

Reaction: Remove ice bath and stir at Room Temperature for 12–16 hours. Monitor by TLC (stain with Ninhydrin or KMnO4; UV may be weak).

-

Quench: Quench by slow addition of saturated aqueous

(gas evolution!). Stir vigorously for 20 minutes to break down boron complexes. -

Workup: Extract with DCM (3x). Wash combined organics with Brine. Dry over

. -

Purification: Concentrate carefully (product may be semi-volatile). Purify via flash chromatography (DCM:MeOH 95:5 + 1%

).

Method B: Two-Step NaBH₄ Protocol (Alternative)

Use Case: If STAB is unavailable or if the aldehyde is extremely unreactive due to hydration.

Rationale: Sodium Borohydride (

Protocol:

-

Imine Formation: Combine Aldehyde (1.0 eq) and Allylamine (1.1 eq) in Methanol (MeOH) with

(drying agent). Stir for 4–6 hours at RT.[4] -

Filtration: Filter off the

(removing water) into a fresh flask. -

Reduction: Cool the methanolic imine solution to 0 °C.

-

Addition: Add

(1.0 eq) slowly. -

Workup: Acidify with 1M HCl to pH 2 (hydrolyzes boron salts), wash with ether (removes non-basic impurities), then basify aqueous layer to pH 12 with NaOH. Extract amine into DCM.

Detailed Workflow Visualization

Caption: Operational workflow for the STAB-mediated reductive amination.

Troubleshooting & Critical Parameters

| Issue | Probable Cause | Corrective Action |

| Low Yield (<30%) | Aldehyde Hydrate Interference | Increase time for imine formation (Step 3). Use fresh Molecular Sieves. |

| Aldehyde Reduction | Reducing agent added too fast | Use STAB (Method A) instead of NaBH4. Ensure temp is 0°C during addition. |

| Allyl Reduction | Wrong catalyst/reagent | Never use |

| Product Loss | Volatility of Product | Do not use high vacuum (<10 mbar) for long periods. Form HCl salt for storage. |

| Tertiary Amine | Double Alkylation | Ensure slight excess of amine (1.2 eq) relative to aldehyde. |

Analytical Validation (Self-Check)

To validate the synthesis, look for these key NMR signatures:

-

NMR: Single triplet at

-

NMR:

-

Allyl Signals: Multiplet at 5.8-6.0 ppm (1H, internal vinyl), Multiplet at 5.1-5.3 ppm (2H, terminal vinyl), Doublet at 3.2-3.3 ppm (2H,

). -

Propyl Backbone: Multiplet at 2.2-2.4 ppm (2H,

), Triplet/Multiplet at 2.8-2.9 ppm (2H,

-

References

-

Abdel-Magid, A. F., et al. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." Journal of Organic Chemistry, vol. 61, no. 11, 1996, pp. 3849-3862.[5] Link

-

Organic Chemistry Portal. "Reductive Amination - Common Conditions and Reagents." Organic Chemistry Portal. Link

-

BenchChem. "Synthesis of N-Allyl-3-(trifluoromethyl)aniline."[4][6] BenchChem Technical Protocols. Link (General reference for fluorinated amine handling).

-

PubChem. "3,3,3-Trifluoropropanal Compound Summary." National Library of Medicine. Link

-

Master Organic Chemistry. "Reductive Amination: Mechanism and Reagents." Master Organic Chemistry. Link

Sources

- 1. masterorganicchemistry.com [masterorganicchemistry.com]

- 2. Reductive amination - Wikipedia [en.wikipedia.org]

- 3. Reductive Amination - Common Conditions [commonorganicchemistry.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]

- 6. pdf.benchchem.com [pdf.benchchem.com]

Application Note: Strategic Utilization of (Prop-2-en-1-yl)(3,3,3-trifluoropropyl)amine in Medicinal Chemistry

[1]

Executive Summary